molecular formula C16H22N4O9S2 B141722 Asoxime dimethanesulfonate CAS No. 144252-71-1

Asoxime dimethanesulfonate

Cat. No.: B141722
CAS No.: 144252-71-1
M. Wt: 478.5 g/mol
InChI Key: KSZUKDJWBYNHBO-IGUOPLJTSA-N
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Description

Asoxime dimethanesulfonate, also known as this compound, is a chemical compound with the molecular formula C14H16N4O3.2CH3O3S.

Preparation Methods

The synthesis of ASOXIME DIMETHANESULFONATE involves several steps. The primary synthetic route includes the reaction of pyridinium compounds with methanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

ASOXIME DIMETHANESULFONATE undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound has been investigated for its potential use in biological assays and as a biochemical probe.

    Medicine: Research has explored its potential therapeutic applications, including its use as an antidote for certain types of poisoning.

    Industry: It is used in the manufacturing of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ASOXIME DIMETHANESULFONATE involves its interaction with specific molecular targets. It acts by binding to certain enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

ASOXIME DIMETHANESULFONATE can be compared with other similar compounds, such as:

    Pralidoxime Chloride: Another oxime compound used as an antidote for organophosphate poisoning.

    Obidoxime Chloride: Similar in structure and function, used for similar therapeutic purposes.

    Methoxime: A related compound with similar chemical properties but different applications.

This compound is unique due to its specific molecular structure and the presence of methanesulfonate groups, which confer distinct chemical and biological properties .

Properties

CAS No.

144252-71-1

Molecular Formula

C16H22N4O9S2

Molecular Weight

478.5 g/mol

IUPAC Name

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;methanesulfonate

InChI

InChI=1S/C14H14N4O3.2CH4O3S/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;2*1-5(2,3)4/h1-9H,10-11H2,(H-,15,19);2*1H3,(H,2,3,4)

InChI Key

KSZUKDJWBYNHBO-IGUOPLJTSA-N

Isomeric SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=C/C(=C\[NH+]=O)/N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N

SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=C[NH+]=O)N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N

Synonyms

HI-6 DIMETHANESULPHONATE

Origin of Product

United States

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